molecular formula C12H17NO4 B2452710 2-(Cbz-amino)acetaldehyde Dimethyl Acetal CAS No. 114790-39-5; 66417-73-0

2-(Cbz-amino)acetaldehyde Dimethyl Acetal

Cat. No.: B2452710
CAS No.: 114790-39-5; 66417-73-0
M. Wt: 239.271
InChI Key: SGVVZHZJVANCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cbz-amino)acetaldehyde Dimethyl Acetal is an organic compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2,2-dimethoxyethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal typically involves the reaction of benzyl chloroformate with 2,2-dimethoxyethylamine under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 2-(Cbz-amino)acetaldehyde Dimethyl Acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted carbamates, amines, and alcohols, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2-(Cbz-amino)acetaldehyde Dimethyl Acetal is unique due to the presence of both benzyl and 2,2-dimethoxyethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

benzyl N-(2,2-dimethoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVVZHZJVANCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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